6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Description
6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H19F2NO4 and its molecular weight is 435.427. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research on similar compounds emphasizes advanced synthesis techniques. For example, the study by Krapcho et al. (1995) developed synthetic procedures leading to derivatives of benz[g]isoquinoline, exploring nucleophilic amine treatments and fluoride displacement reactions Krapcho et al., 1995. Similarly, the work by Ture et al. (2011) demonstrated the application of the Heck reaction in synthesizing isoquinoline derivatives Ture et al., 2011.
Potential Medicinal Chemistry Applications
Compounds within the quinoline and isoquinoline families have shown promise in medicinal chemistry. For instance, Minegishi et al. (2015) identified a compound with antiproliferative activity towards human cancer cells, suggesting its role as a tubulin polymerization inhibitor Minegishi et al., 2015. This indicates the potential of similar compounds for therapeutic applications.
Chemical Properties and Interactions
Studies have also focused on understanding the chemical properties and interactions of these compounds. For example, Politanskaya et al. (2018) synthesized polyfluorinated dihydroquinolin-4-ones and evaluated their cytotoxic activity against various cancer cell lines, showcasing the importance of fluorinated compounds in developing new therapeutics Politanskaya et al., 2018.
properties
IUPAC Name |
6,8-difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO4/c1-31-18-9-7-15(8-10-18)24(29)20-14-28(13-16-5-3-4-6-22(16)32-2)23-19(25(20)30)11-17(26)12-21(23)27/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKONVIFFUIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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